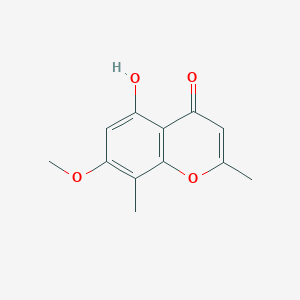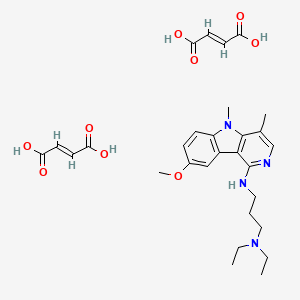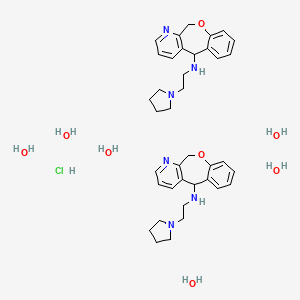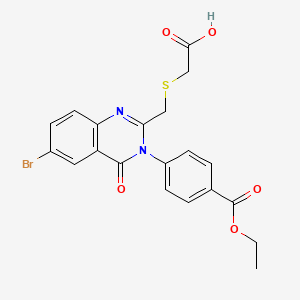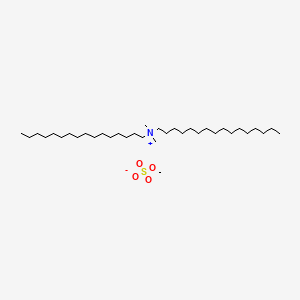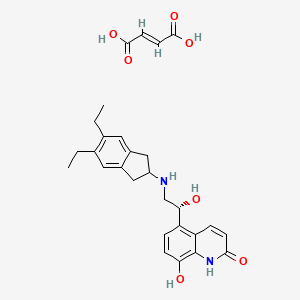
Indacaterol fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indacaterol fumarate is a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is marketed under various brand names, including Onbrez and Arcapta Neohaler. This compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms associated with respiratory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indacaterol fumarate involves multiple steps, starting from the basic building blocksThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Indacaterol fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the specific substitution reaction being targeted.
Major Products Formed: The major products formed from these reactions include various metabolites that are either excreted or further processed in the body. These metabolites are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Wissenschaftliche Forschungsanwendungen
Indacaterol fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-2 adrenergic agonists and their interactions with receptors.
Biology: Helps in understanding the cellular mechanisms involved in smooth muscle relaxation and airway dilation.
Medicine: Extensively researched for its therapeutic effects in treating COPD and asthma.
Wirkmechanismus
Indacaterol fumarate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, thereby increasing the diameter of the airways and improving airflow. This mechanism is crucial for its effectiveness in treating respiratory conditions like COPD and asthma .
Vergleich Mit ähnlichen Verbindungen
Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.
Salmeterol: Similar to formoterol, it is used for long-term management of asthma and COPD.
Tiotropium: A long-acting muscarinic antagonist often used in combination with beta-2 agonists for enhanced bronchodilation.
Uniqueness of Indacaterol Fumarate: this compound stands out due to its ultra-long-acting profile, requiring only once-daily dosing. This feature improves patient adherence and convenience compared to other beta-2 agonists that may require multiple doses per day. Additionally, its rapid onset of action provides quick relief from symptoms, making it a preferred choice for many patients .
Eigenschaften
CAS-Nummer |
1000160-87-1 |
|---|---|
Molekularformel |
C28H32N2O7 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1 |
InChI-Schlüssel |
IREJFXIHXRZFER-XRQUGHPZSA-N |
Isomerische SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


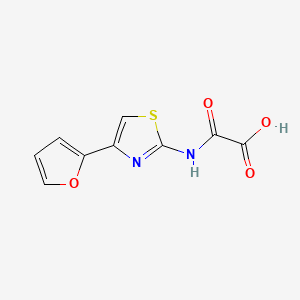

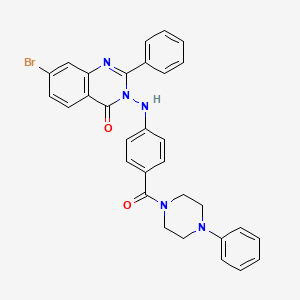
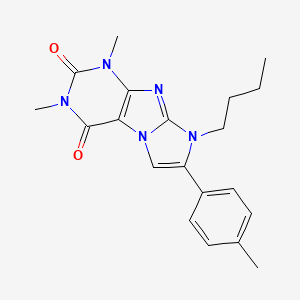
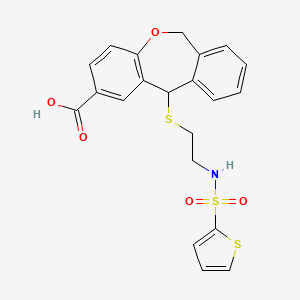
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
